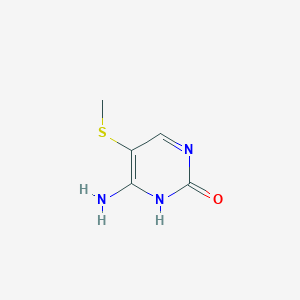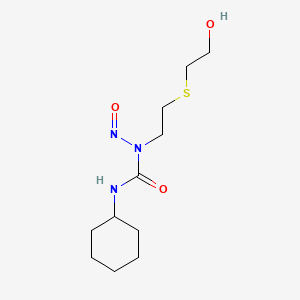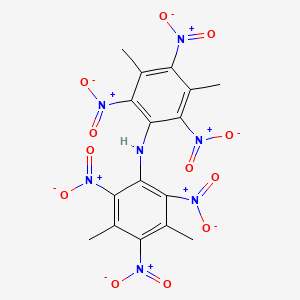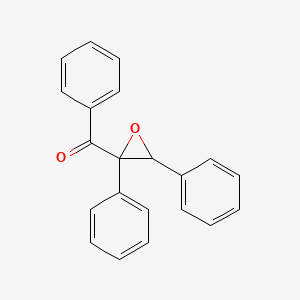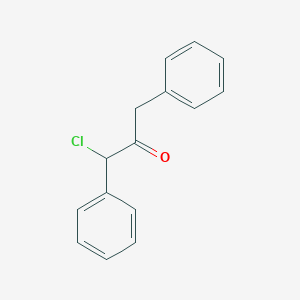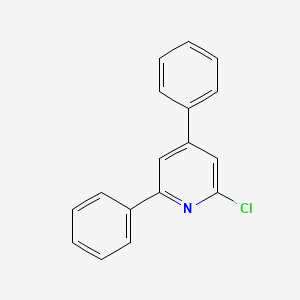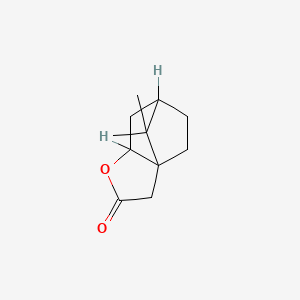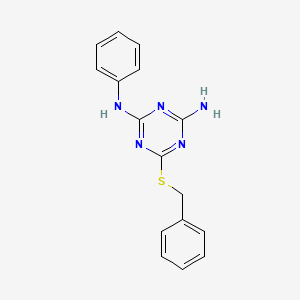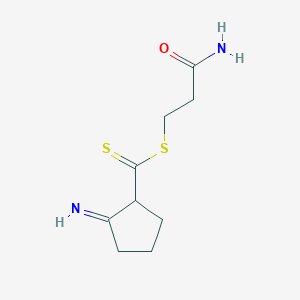
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a methoxy group, and an acetamide group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide typically involves the bromination of 6-methoxynaphthalene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and acetic anhydride or acetyl chloride for the acetamidation process. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted naphthalene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include naphthoquinones, de-brominated naphthalene derivatives, and various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,5-dichloro-6-methoxynaphthalen-2-yl)acetamide
- N-(1,5-difluoro-6-methoxynaphthalen-2-yl)acetamide
- N-(1,5-diiodo-6-methoxynaphthalen-2-yl)acetamide
Uniqueness
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications and reactions that its analogs may not efficiently undergo.
Propiedades
Número CAS |
16198-80-4 |
|---|---|
Fórmula molecular |
C13H11Br2NO2 |
Peso molecular |
373.04 g/mol |
Nombre IUPAC |
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17) |
Clave InChI |
PSFUSZOFLIOLFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


